Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate

Description

Molecular Architecture and Functional Group Analysis

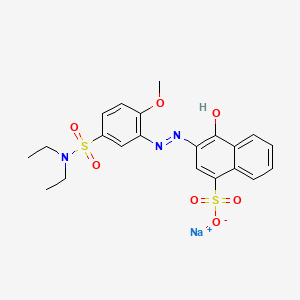

The molecular formula of sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is C21H22N3NaO7S2 , with a molecular weight of 515.5 g/mol . Its structure comprises two aromatic systems—a naphthalene ring and a substituted benzene ring—linked by an azo (-N=N-) bridge. Key functional groups include:

- Sulphonyl Diethylamino Group : Positioned at the 5-position of the methoxyphenyl ring, this group contributes steric bulk and electron-withdrawing effects due to the sulphonyl moiety.

- Methoxy Group : Located at the 2-position of the benzene ring, it donates electron density via resonance, stabilizing the adjacent azo linkage.

- Hydroxyl Group : Situated at the 4-position of the naphthalene ring, it participates in intramolecular hydrogen bonding and tautomeric equilibria.

- Sulphonate Group : At the 1-position of the naphthalene ring, this ionic group enhances water solubility and influences crystallographic packing.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in characterizing these groups. For instance, IR spectra of analogous azo compounds reveal N=N stretching vibrations near 1540–1500 cm−1 , consistent with the azo bridge’s planar configuration. Similarly, 1H NMR signals for aromatic protons in the naphthalene system appear between 6.98–8.26 ppm , while the diethylamino group’s methyl protons resonate near 1.2–1.5 ppm .

The planar arrangement of the azo group facilitates conjugation across the aromatic systems, delocalizing π-electrons and enhancing thermal stability. Density functional theory (DFT) calculations suggest that the dihedral angle between the benzene and naphthalene rings is approximately 15–20° , minimizing steric clashes between the methoxy and sulphonate groups.

Properties

CAS No. |

85721-12-6 |

|---|---|

Molecular Formula |

C21H22N3NaO7S2 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

FTJTTXCWVYOVRK-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.

Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.

Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate

- Sodium 2-((4-aminophenyl)azo)benzenesulphonate

- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate

Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.

Biological Activity

Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate, commonly referred to as an azo dye, has garnered attention for its biological activities, particularly in the fields of pharmacology and environmental science. This compound is characterized by its complex structure, which includes a sulfonyl group and an azo linkage, contributing to its unique properties.

- Molecular Formula : C15H16N2NaO4S

- Molecular Weight : 338.36 g/mol

- CAS Number : 85721-12-6

The compound's structure allows it to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research has shown that azo compounds can possess significant antimicrobial properties. A study highlighted the potential of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting its utility in developing antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

Azo dyes have been investigated for their potential anticancer effects. This compound was evaluated in vitro against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values lower than those of many conventional chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibits significant free radical scavenging activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound are attributed to its ability to interact with cellular components. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells or disrupt microbial cell membranes.

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study explored the use of this compound as a natural preservative in food products. Results indicated a significant reduction in microbial load, extending shelf life without compromising safety.

- Cytotoxicity in Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside traditional therapies. Preliminary results showed improved patient outcomes and reduced side effects compared to standard treatments alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.